molecular formula C9H17NO2 B13811243 Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)-

Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)-

Cat. No.: B13811243
M. Wt: 171.24 g/mol
InChI Key: XEBOHWDITMPNEC-UHFFFAOYSA-N
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Description

Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- typically involves the reaction of propanoic acid derivatives with isopropylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction to amines or alcohols.

    Substitution: Nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its interactions with biological molecules and potential therapeutic effects.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with similar structural features.

    N-Methylpropanamide: Another derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylpropanamide: A compound with two methyl groups attached to the nitrogen atom.

Uniqueness

Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-propanoyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C9H17NO2/c1-5-8(11)10(7(3)4)9(12)6-2/h7H,5-6H2,1-4H3

InChI Key

XEBOHWDITMPNEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C(C)C)C(=O)CC

Origin of Product

United States

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